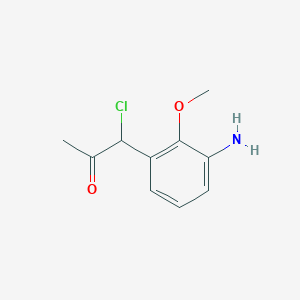

1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one

Description

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-(3-amino-2-methoxyphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,12H2,1-2H3 |

InChI Key |

COXRYIRHAAKOTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)N)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Cyanoacetylation is a widely adopted method for synthesizing 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one. This approach involves the reaction of 3-amino-2-methoxyphenol with chloroacetonitrile in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the nitrile group is introduced at the para position relative to the amino group.

Mechanistic Insights

The Lewis acid facilitates the generation of a reactive acylium ion from chloroacetonitrile, which attacks the electron-rich aromatic ring. Subsequent hydrolysis of the nitrile group under acidic conditions yields the ketone functionality. Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

- Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the phenol derivative.

Yield and Purity

Laboratory-scale reactions report yields of 68–72%, with purity exceeding 95% after column chromatography. Industrial adaptations employ continuous flow reactors to enhance efficiency, achieving throughputs of 1.2 kg/h with comparable yields.

Coupling of 5-Amino-2-methoxyphenol with Chloropropanone

Direct Alkylation Strategy

An alternative route involves the alkylation of 5-amino-2-methoxyphenol with 1-chloropropan-2-one under basic conditions. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the chlorinated ketone.

Optimization Parameters

Challenges and Solutions

Competing side reactions, such as over-alkylation or hydrolysis of the chloropropanone, are mitigated by controlled reagent addition and inert atmospheres. Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes safety and efficiency. Continuous flow systems minimize exothermic risks and improve heat transfer, critical for reactions involving volatile chlorinated intermediates. Key advantages include:

- Residence Time : 8–10 minutes.

- Catalyst Recovery : 90% reuse efficiency for AlCl₃.

Comparative Analysis of Synthesis Methods

| Parameter | Cyanoacetylation | Direct Alkylation |

|---|---|---|

| Yield | 68–72% | 65–70% |

| Purity | >95% | >98% |

| Reaction Time | 4–6 hours | 12–16 hours |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | <8% |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of chlorinated aromatic ketones with varying substituents on the phenyl ring. Key structural analogs include:

*Calculated based on standard atomic weights.

Key Observations :

- Substituent Position and Type: The position of amino (e.g., 3- vs. 4-) and auxiliary groups (methoxy vs. methylthio) significantly alters electronic properties. Methoxy groups are electron-donating, while methylthio groups enhance lipophilicity .

- Halogen Effects: Brominated derivatives (e.g., 1-(4-Amino-3-(bromomethyl)phenyl)-...) exhibit higher molecular weights and predicted boiling points (379.4°C) due to increased van der Waals interactions .

Comparison of Reactivity :

- Derivatives with electron-donating groups (e.g., methoxy) may exhibit slower electrophilic substitution rates compared to electron-withdrawing substituents (e.g., bromomethyl).

Biological Activity

1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino group : Enhances hydrogen bonding capabilities.

- Methoxy group : Increases hydrophobic interactions, which can improve binding affinity to biological targets.

- Chloropropanone moiety : Provides electrophilic characteristics conducive to various chemical reactions.

These functional groups contribute to the compound's unique reactivity and potential pharmacological effects.

Mechanisms of Biological Activity

Research indicates that 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one interacts with specific enzymes and receptors, influencing various biological pathways. The amino group can form hydrogen bonds with active site residues of target proteins, while the methoxy group enhances overall binding affinity through hydrophobic interactions.

Enzyme Interactions

The compound has been shown to act as a substrate for certain aminotransferases, catalyzing the transfer of amino groups from amino acids to keto acids. Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling pathways.

Biological Activity Data

The following table summarizes various studies investigating the biological activity of 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one:

Anticancer Activity

In a notable study, 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from 15.63 µM in MCF-7 cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

Another investigation focused on the compound's role in inhibiting specific metabolic enzymes. The results demonstrated an IC50 value of 34.3 µM, suggesting that it could modulate metabolic pathways effectively .

Neurotransmitter Receptor Interaction

Research on the compound's interaction with serotonin receptors revealed that it acts as an agonist, with potencies in the submicromolar range. This suggests potential applications in treating mood disorders or other neurological conditions .

Q & A

Basic: What are the key synthetic routes for preparing 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

A common strategy involves condensation reactions between substituted benzaldehydes and chlorinated ketones. For example, 3-amino-2-methoxybenzaldehyde can react with chloroacetone under basic conditions (e.g., NaOH or KOH) in polar solvents like ethanol or methanol. Heating (60–80°C) facilitates nucleophilic addition-elimination to form the α,β-unsaturated ketone intermediate, followed by selective reduction or stabilization of the amino group. Critical parameters include:

- Base selection: Strong bases (e.g., KOH) improve deprotonation but may require controlled pH to avoid side reactions.

- Solvent choice: Methanol enhances solubility of aromatic intermediates, while ethanol minimizes byproduct formation.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Identifies methoxy (-OCH₃) singlet (~δ 3.8–4.0 ppm) and aromatic proton splitting patterns (e.g., para-substituted amino groups).

- ¹³C NMR: Confirms carbonyl (C=O, ~δ 200–210 ppm) and quaternary carbons adjacent to chlorine.

- IR Spectroscopy: Detects C=O stretch (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ peak matching molecular formula).

- X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational modeling predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or protonation states. To address these:

- Solvent Correction: Use DFT calculations (e.g., Gaussian) with implicit solvent models (e.g., PCM for methanol) to simulate NMR shifts under experimental conditions.

- Conformational Sampling: Perform molecular dynamics (MD) simulations to identify dominant conformers and compare averaged theoretical spectra with experimental data.

- Cross-Validation: Combine IR/Raman data with computed vibrational modes (e.g., using VEDA software) to validate hydrogen bonding interactions .

Advanced: What challenges arise in the crystallographic analysis of 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one, and how can they be addressed?

Methodological Answer:

Common challenges include:

- Crystal Twinning: Multiple domains can obscure diffraction patterns. Use SHELXL’s TWIN command to model twinning matrices and refine data iteratively.

- Disorder in Chlorine Positions: Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize anisotropic displacement parameters for chlorine atoms.

- Hydrogen Bonding Ambiguity: Graph set analysis (as per Etter’s rules) identifies donor-acceptor patterns, distinguishing intra- vs. intermolecular interactions .

Advanced: How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Chlorine as a Leaving Group: The electron-withdrawing chlorine at the α-carbon activates the ketone for nucleophilic attack (e.g., by amines or thiols). Reaction rates depend on solvent polarity (higher in DMF) and temperature (40–60°C).

- Methoxy Group as a Director: The para-methoxy group stabilizes the aromatic ring via resonance, directing electrophiles to the amino-substituted position. Competitive reactions can be minimized using protecting groups (e.g., Boc for -NH₂) during functionalization .

Advanced: How can hydrogen bonding patterns influence the solubility and crystallization behavior of this compound?

Methodological Answer:

- Solubility: Intra- and intermolecular H-bonds (e.g., N-H···O=C) increase lattice energy, reducing solubility in non-polar solvents. Co-solvents (e.g., DMSO:water mixtures) disrupt H-bond networks to enhance dissolution.

- Crystallization: Graph set analysis (R₂²(8) motifs) predicts dimer formation, guiding solvent selection (e.g., acetonitrile promotes needle-like crystals). Slow evaporation at 4°C optimizes crystal quality for diffraction studies .

Basic: What purification strategies are recommended for isolating 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Partition between ethyl acetate and brine to remove unreacted starting materials.

- Chromatography: Use silica gel columns with gradient elution (hexane → ethyl acetate) to separate polar byproducts.

- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility curves to obtain high-purity crystals .

Advanced: What computational tools are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Docking Studies: AutoDock Vina or Glide (Schrödinger Suite) models interactions with target proteins (e.g., enzymes with active-site lysine residues).

- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict cytotoxicity or permeability.

- MD Simulations: GROMACS assesses binding stability over time, identifying key residues for mutagenesis studies .

Advanced: How can researchers address discrepancies in melting point data reported across studies?

Methodological Answer:

- Purity Verification: Perform elemental analysis (C, H, N) and HPLC (≥95% purity) to rule out impurities affecting melting ranges.

- Calibration: Use standard reference materials (e.g., benzoic acid) to calibrate melting point apparatus.

- Polymorphism Screening: Conduct DSC/TGA to detect polymorphic transitions that alter thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.